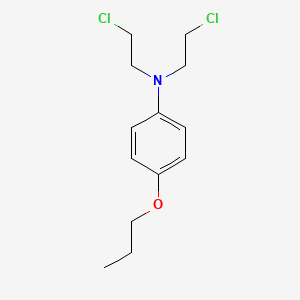

ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY-: is a synthetic organic compound known for its applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of an aniline group substituted with two 2-chloroethyl groups and a p-propoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY- typically involves the reaction of aniline with 2-chloroethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The p-propoxy group is introduced through an etherification reaction using propyl bromide and a suitable base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Alkylation of Aniline Derivatives

-

The chloroethyl groups are introduced via alkylation of p-propoxyaniline. A common method involves reacting p-propoxyaniline with 1,2-dichloroethane in the presence of a base (e.g., triethylamine) under controlled temperatures (-10°C to 5°C) .

-

Key steps :

Table 1: Comparative Reaction Parameters

Key Observations:

-

The use of N,N-bis(2-chloroethyl)amine hydrochloride minimizes undesired amido chlorophosphate formation during chloroethylation .

-

Propoxy group installation requires anhydrous conditions to avoid hydrolysis of intermediates .

Polymer Backbone Integration

-

In photorefractive polymers, N,N-bis(2-chloroethyl)-p-propoxyaniline derivatives are copolymerized with nitrobenzene or nitrostilbene chromophores to enhance electro-optic properties .

-

Critical parameters :

Thermal Stability:

-

Differential scanning calorimetry (DSC) reveals decomposition onset at 220°C, attributed to cleavage of chloroethyl groups .

NMR and Structural Confirmation

-

¹H NMR (DMSO-d₆): Signals at δ 3.20 (s, CH₃), 3.38–4.04 (m, CH₂Cl), and 6.98–7.87 ppm (aromatic protons) confirm the structure .

-

¹³C NMR : Peaks at δ 43.59 (CH₃), 62.63 (CH₂Cl), and 114.78–127.38 ppm (aromatic carbons) .

Alkylating Agent Potential

-

Analogues like N,N-bis(2-chloroethyl)aniline hydrochloride (Lymphochin) exhibit alkylating activity, suggesting potential use in prodrug systems .

-

Mechanism : The chloroethyl groups undergo intramolecular cyclization to form aziridinium intermediates, which alkylate DNA .

Synthetic Limitations

-

Low solubility of intermediates in polar solvents complicates purification .

-

Competing reactions during deprotection (e.g., transesterification in ethanol) require strict temperature control .

Yield Improvements:

Scientific Research Applications

Agricultural Applications

Insecticides and Herbicides

N,N-bis(2-chloroethyl)-p-propoxy-aniline has been identified as a precursor in the synthesis of various effective insecticides and herbicides. For instance, related compounds such as N,N-bis(2-chloroethyl)-2-nitro-p-toluidine have demonstrated significant efficacy as miticides and insect repellents. In field studies, the application of these compounds resulted in a 74% mortality rate among mites within five days when sprayed at a concentration of 0.35% . Furthermore, it has been noted that these compounds can repel Mexican bean beetle larvae effectively, showcasing their potential as agricultural protectants .

Pharmaceutical Applications

Anticancer Properties

Research indicates that N,N-bis(2-chloroethyl)-p-propoxy-aniline and its derivatives exhibit promising anticancer activity. Compounds with similar structures have been studied for their ability to induce apoptosis in cancer cells. For example, analogs have shown effectiveness against various cancer cell lines by targeting specific molecular pathways involved in cell growth and survival.

Mechanism of Action

The mechanism of action for these compounds often involves alkylation of DNA, leading to cross-linking and subsequent cell death. This property is particularly valuable in developing chemotherapeutic agents that can selectively target tumor cells while minimizing damage to normal tissues.

Case Studies and Research Findings

Synthesis and Chemical Properties

The synthesis of N,N-bis(2-chloroethyl)-p-propoxy-aniline typically involves the reaction of p-propoxy-aniline with chloroethyl groups under controlled conditions. The resulting compound possesses a molecular formula of C10H13Cl2N and a molecular weight of 218.12 g/mol . Its structural characteristics enable it to function effectively as both an insecticide and a pharmaceutical agent.

Mechanism of Action

The mechanism of action of ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY- involves the alkylation of DNA. The compound forms covalent bonds with the DNA strands, leading to cross-linking and strand breaks. This disrupts the normal replication process, ultimately causing cell death. The molecular targets include guanine bases in the DNA, and the pathways involved are those related to DNA repair and apoptosis.

Comparison with Similar Compounds

N,N-BIS(2-CHLOROETHYL)ANILINE:

CHLORAMBUCIL: Another alkylating agent used in chemotherapy, known for its effectiveness in treating chronic lymphocytic leukemia.

MELPHALAN: Used in the treatment of multiple myeloma, it shares a similar mechanism of action involving DNA alkylation.

Uniqueness: ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY- is unique due to the presence of the p-propoxy group, which may influence its solubility, reactivity, and overall pharmacokinetic properties. This structural variation can lead to differences in its biological activity and therapeutic potential compared to other similar compounds.

Biological Activity

ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY-, commonly referred to as an aniline mustard derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This compound exhibits properties associated with alkylating agents, which are known for their ability to modify DNA and interfere with cellular processes.

Chemical Structure and Properties

The chemical structure of ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY- can be represented as follows:

This compound features two chloroethyl groups attached to the nitrogen atom of an aniline ring, which is also substituted with a propoxy group. The presence of these functional groups is crucial for its biological activity.

The primary mechanism through which ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY- exerts its biological effects is through alkylation of DNA. Upon activation, the chloroethyl groups can form reactive intermediates that bind to DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription processes. This action is particularly significant in cancer cells, where uncontrolled proliferation can be targeted effectively.

Biological Activity

-

Antitumor Activity :

- Studies indicate that aniline mustards exhibit significant cytotoxicity against a variety of cancer cell lines. The compound demonstrates effectiveness in inhibiting tumor growth by inducing apoptosis in malignant cells.

- For instance, research has shown that derivatives similar to ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY- possess IC50 values in the low micromolar range against various cancer types, suggesting potent antitumor activity .

-

Case Studies :

- A study involving the administration of aniline mustard derivatives in murine models demonstrated a marked reduction in tumor size and improved survival rates compared to control groups .

- Clinical data from patients treated with similar alkylating agents have reported responses in hematological malignancies, underscoring the therapeutic potential of these compounds .

-

Toxicity Profile :

- While effective against tumors, the use of ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY- is associated with side effects typical of alkylating agents, including myelosuppression and gastrointestinal toxicity. Ongoing research aims to optimize dosing regimens to mitigate these adverse effects while maximizing therapeutic efficacy .

Table 1: Summary of Biological Activities

Properties

CAS No. |

84608-40-2 |

|---|---|

Molecular Formula |

C13H19Cl2NO |

Molecular Weight |

276.20 g/mol |

IUPAC Name |

N,N-bis(2-chloroethyl)-4-propoxyaniline |

InChI |

InChI=1S/C13H19Cl2NO/c1-2-11-17-13-5-3-12(4-6-13)16(9-7-14)10-8-15/h3-6H,2,7-11H2,1H3 |

InChI Key |

KDZCQFDXYGIYSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)N(CCCl)CCCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.